Norcaesalpinin D
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Overview
Description
Norcaesalpinin D is a diterpenoid isolated from the seed kernels of Caesalpinia crista that has been found to exhibit antimalarial activity. It has a role as a metabolite and an antimalarial. It is an acetate ester, a cyclic ether, an enone, a tertiary alcohol, a diterpenoid and an aromatic ketone.
Scientific Research Applications
Inhibitory Activities in Disease Management
Norcaesalpinin D, as a component of various cassane-type diterpenoids, has shown potential in disease management through its inhibitory activities. Studies have demonstrated that these diterpenoids, including this compound, can inhibit phosphodiesterase (PDE) and nuclear factor-kappa B (NF-κB) expression. This inhibition is significant in the context of diseases like asthma, where PDE4 is a target protein. Compounds related to this compound have shown moderate inhibitory activity on PDE4 and considerable strength against NF-κB expression, indicating potential anti-inflammatory properties (Liu et al., 2020).
Antimalarial Activity
This compound and related diterpenes have shown significant antimalarial activity. Specifically, studies have observed dose-dependent inhibitory effects on Plasmodium falciparum growth, a parasite responsible for malaria. Some of these compounds, including variations of norcaesalpinin, have demonstrated exceptionally potent inhibitory activity, suggesting their potential use in antimalarial therapies (Linn et al., 2005).
Cytotoxic Activities Against Cancer
Research has also explored the cytotoxic activities of this compound and related compounds against various human cancer cell lines. This exploration is crucial for developing new cancer treatments. The structure-activity relationships of these compounds, including this compound, are being studied to understand their potential as anti-cancer agents (Wu et al., 2014).
Anti-Inflammatory Activity
Furthermore, this compound and similar diterpenoids have been isolated and evaluated for their anti-inflammatory activity. This includes the study of compounds from Caesalpinia bonduc and related species, where new cassane-type diterpenoids, including this compound, have been isolated and tested for their effects on inflammatory processes (Liu et al., 2021).
Lipid Lowering Effects in Hepatocytes
This compound and related compounds have shown potential in reducing intracellular lipid accumulation, triglyceride, and cholesterol contents in hepatocytes. This property indicates their possible use in treating fatty liver disease, offering a new avenue for therapeutic interventions in liver health (Huang et al., 2021).
Properties
Molecular Formula |
C25H32O9 |
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Molecular Weight |
476.5 g/mol |
IUPAC Name |
[(1R,2S,3S,4aR,6aR,11aS,11bS)-1,3-diacetyloxy-4a-hydroxy-4,4,11b-trimethyl-7-oxo-1,2,3,5,6,6a,11,11a-octahydronaphtho[2,1-f][1]benzofuran-2-yl] acetate |
InChI |
InChI=1S/C25H32O9/c1-12(26)32-20-21(33-13(2)27)23(4,5)25(30)9-7-15-17(24(25,6)22(20)34-14(3)28)11-18-16(19(15)29)8-10-31-18/h8,10,15,17,20-22,30H,7,9,11H2,1-6H3/t15-,17+,20+,21-,22+,24+,25-/m1/s1 |
InChI Key |
SJZIFWGVHGVKAH-AVZLBZSXSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H]([C@@]2([C@H]3CC4=C(C=CO4)C(=O)[C@@H]3CC[C@]2(C([C@@H]1OC(=O)C)(C)C)O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OC1C(C(C2(CCC3C(C2(C1OC(=O)C)C)CC4=C(C3=O)C=CO4)O)(C)C)OC(=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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